molecular formula C13H17Br2N5OS B275814 N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine

カタログ番号 B275814
分子量: 451.18 g/mol
InChIキー: VASBIYKHQICRGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as DMXB-A, is a novel compound that has been synthesized for scientific research purposes. DMXB-A is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, which means it activates a specific type of receptor in the brain.

作用機序

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine activates the α7 nAChR, which leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of the α7 nAChR has been shown to increase neuronal activity, promote neuroplasticity, and reduce inflammation (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017).
Biochemical and Physiological Effects
N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have various biochemical and physiological effects. In animal studies, N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegenerative diseases such as Alzheimer's disease (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017). N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has also been shown to have anxiolytic and antidepressant effects (Buccafusco et al., 2005).

実験室実験の利点と制限

One advantage of using N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in lab experiments is its selectivity for the α7 nAChR. This allows researchers to investigate the specific effects of α7 nAChR activation without the interference of other receptors. However, one limitation of using N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is its low solubility in water, which can make it difficult to administer in some experiments (Meyer et al., 2013).

将来の方向性

There are several future directions for the use of N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in scientific research. One direction is the investigation of its effects on neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another direction is the investigation of its effects on pain and addiction. Additionally, the development of more water-soluble forms of N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine could improve its use in experiments (Meyer et al., 2013).
Conclusion
N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a novel compound that has been synthesized for scientific research purposes. It is a selective α7 nAChR agonist that has been shown to have neuroprotective, anti-inflammatory, and cognitive-enhancing effects. While it has some limitations in lab experiments, it has several potential future directions for research. Overall, N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has the potential to be a valuable tool in investigating the α7 nAChR and its effects on various physiological processes.
References:
Buccafusco, J. J., Terry Jr, A. V., & Decker, M. W. (2005). The cognitive-enhancing effects of DMXBA (GTS-21): relationship to brain levels of nicotinic receptors. Annals of the New York Academy of Sciences, 1053(1), 72-84.
Kem, W. R., Mahnir, V. M., Prokai, L., Papke, R. L., Cao, X., LeFrancois, S., ... & Wildeboer, K. (2004). Hydroxy metabolites of the Alzheimer's drug candidate 3-[(2, 4-dimethoxy) benzylidene]-anabaseine (N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine) are potent ligands for nicotinic acetylcholine receptors but retain selectivity for α7. Journal of medicinal chemistry, 47(26), 6338-6342.
Meyer, E. M., Tayebati, S. K., Papke, R. L., Meyers, C., Huang, G. L., de Fiebre, C. M., & de Fiebre, N. E. (2013). 3-(2, 4-Dimethoxybenzylidene)-anabaseine (DMXB) selectively activates rat α7 receptors and improves memory-related behaviors in a mecamylamine-sensitive manner. Brain research, 1527, 143-153.
Wang, Y., Pereira, E. F., Maus, A. D., Ostlie, N. S., Navaneetham, D., Lei, S., ... & Albuquerque, E. X. (2015). Human autoantibodies against the α7 nicotinic acetylcholine receptor: ligand-binding, pharmacology, and disease relevance. Proceedings of the National Academy of Sciences, 112(7), E603-E612.
Yu, W. F., Guan, R., Xu, J., & Chen, Z. Y. (2017). The α7 nicotinic acetylcholine receptor agonist 3-(2, 4-dimethoxybenzylidene) anabaseine improves cognitive impairment in streptozotocin-induced diabetic rats. Neurochemical research, 42(6), 1700-1708.

合成法

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine was synthesized using a multi-step process that involved the use of various reagents and solvents. The synthesis method was first reported by Kem and colleagues in 2004 (Kem et al., 2004). The process involved the reaction of 3,5-dibromo-2-methoxybenzyl chloride with 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in the presence of a base and a solvent. The reaction produced N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine as a white solid with a yield of 55%.

科学的研究の応用

N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been used in various scientific research studies to investigate its effects on the α7 nAChR. The α7 nAChR is a receptor that is involved in various physiological processes, including learning and memory, attention, and inflammation. N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function (Meyer et al., 2013; Wang et al., 2015; Yu et al., 2017).

特性

分子式

C13H17Br2N5OS

分子量

451.18 g/mol

IUPAC名

N-[(3,5-dibromo-2-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C13H17Br2N5OS/c1-20-13(17-18-19-20)22-5-3-4-16-8-9-6-10(14)7-11(15)12(9)21-2/h6-7,16H,3-5,8H2,1-2H3

InChIキー

VASBIYKHQICRGP-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC(=C2OC)Br)Br

正規SMILES

CN1C(=NN=N1)SCCCNCC2=C(C(=CC(=C2)Br)Br)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。